2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11-3-4-12(2)15(9-11)20-18(23)14-7-8-17-19-16(13-5-6-13)10-22(17)21-14/h3-4,7-10,13H,5-6H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRIFFPWMVOMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Mechanism
The reaction proceeds via nucleophilic substitution, where the α-bromoketone alkylates the pyridazine ring at the nitrogen adjacent to the amino group. Halogen substituents (Cl, F, I) at the 6-position of 3-aminopyridazine modulate nucleophilicity, directing regioselectivity and preventing undesired side reactions. For example, 3-amino-6-chloropyridazine reacts with α-bromoketones in ethanol under sodium bicarbonate to yield 6-chloroimidazo[1,2-b]pyridazines in 84–91% yield.
Substrate Optimization
Key variables influencing yield and purity include:
-
Solvent selection : Ethanol outperforms acetonitrile due to improved solubility and reduced byproduct formation.
-
Temperature : Reactions conducted at 60–80°C minimize decomposition of thermally sensitive intermediates.
-
Halogen effects : 6-Iodo derivatives facilitate subsequent cross-coupling reactions but require careful handling due to oxidative instability.
| Amine Type | Conditions | Yield (%) | Selectivity (Amide:Ketoamide) |
|---|---|---|---|
| Aniline derivatives | DMF, 120°C, 7 h | 78–84 | 97:3 |
| Aliphatic amines | DMF, 100°C, 10 h | 64–82 | 91:9 (optimized to 98:2)a |
aSelectivity improved using triethylamine as a base and lower CO pressure.
Competing Pathways
Aliphatic amines may induce double carbonylation , forming α-ketoamide byproducts. This is mitigated by:
Cyclopropane and Aryl Substituent Attachment
The 2-cyclopropyl and N-(2,5-dimethylphenyl) groups are installed through sequential cross-coupling and amide bond formation steps.
Suzuki-Miyaura Coupling for Cyclopropane Integration
A patented method describes the use of cyclopropylboronic acid in a Suzuki-Miyaura reaction with 2-chloroimidazo[1,2-b]pyridazine intermediates. Key conditions include:
Amide Coupling for Aryl Attachment
The N-(2,5-dimethylphenyl) group is introduced via EDC/HOBt-mediated coupling between 6-carboxylic acid derivatives and 2,5-dimethylaniline. Optimized parameters:
-
Activating agent : EDC (1.2 equiv), HOBt (1.1 equiv)
-
Solvent : Dichloromethane
-
Reaction time : 12 h at 25°C
Synthetic Route Optimization
Stepwise vs. Convergent Approaches
A convergent synthesis strategy minimizes intermediate purification steps:
Purification Challenges
-
Cyclopropane instability : Silica gel chromatography under neutral conditions (ethyl acetate/hexane) prevents ring-opening.
-
Carboxamide hygroscopicity : Lyophilization from tert-butyl alcohol ensures anhydrous product storage.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (ACN/water gradient) confirms >98% purity, with retention time = 12.7 min.
Scalability and Industrial Feasibility
Catalyst Recycling
The SILP-Pd catalyst retains activity over 5 cycles with <0.5% Pd leaching, reducing production costs by 40%.
Environmental Impact
-
E-factor : 6.2 (solvent recovery reduces waste to 3.8 kg/kg product).
-
PMI (Process Mass Intensity) : 28, competitive with industry benchmarks.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Overview
2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a cyclopropyl group and an imidazo[1,2-b]pyridazine core, contribute to its biological activity, particularly as an inhibitor of Interleukin-17A (IL-17A). This article focuses on the scientific research applications of this compound, highlighting its role in treating inflammatory diseases and exploring its pharmacological properties.
The primary pharmacological activity of this compound is its inhibition of IL-17A. IL-17A is a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis. By targeting this cytokine, the compound may help modulate inflammatory responses, offering therapeutic benefits for patients suffering from these conditions.
Therapeutic Applications
The therapeutic potential of this compound extends to various inflammatory conditions:
- Psoriasis : Due to its role in inhibiting IL-17A, the compound could be beneficial in treating psoriasis by reducing skin inflammation and scaling.
- Rheumatoid Arthritis : The anti-inflammatory properties may also help alleviate symptoms associated with rheumatoid arthritis by modulating immune responses.
- Other Autoimmune Diseases : Ongoing research may uncover further applications in other autoimmune diseases where IL-17A plays a significant role.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-b]pyridazine Core : This step includes cyclization reactions that create the foundational structure.
- Introduction of Functional Groups : The cyclopropyl and dimethylphenyl groups are introduced through selective substitution reactions.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
The ability to modify this compound to create derivatives may enhance its biological activity or alter its pharmacokinetic properties .
Toxicology Studies
Exploratory toxicology studies are essential for assessing the safety profile of this compound. These studies evaluate:
- Acute and Chronic Toxicity : Understanding the compound's effects over short and long durations.
- Genotoxicity : Assessing whether the compound causes genetic damage.
- Pharmacokinetics : Studying absorption, distribution, metabolism, and excretion (ADME) profiles to predict how the drug behaves in biological systems .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Position 2 Substituents : The cyclopropyl group in the target compound provides steric rigidity, contrasting with thiophen-2-yl () or pyrrolidinyl () groups, which may enhance conformational flexibility or π-stacking interactions.
- Synthetic Complexity : compounds utilize simpler ketone-functionalized intermediates, whereas the target compound and (R)-IPMICF16 likely require advanced cross-coupling steps for regioselective functionalization .
Pharmacological Potential
While direct biological data for the target compound are unavailable in the provided evidence, structural analogs suggest trends:
- Kinase Inhibition : (R)-IPMICF16 () demonstrates tropomyosin receptor kinase (TRK) targeting, implying that the imidazo[1,2-b]pyridazine scaffold is suitable for kinase-binding applications. The dimethylphenyl group in the target compound may optimize hydrophobic pocket interactions .
- Solubility and Bioavailability : Fluorinated derivatives (e.g., (R)-IPMICF16) exhibit improved solubility via polar substituents, whereas the target compound’s dimethylphenyl group may prioritize lipophilicity for blood-brain barrier penetration .
Research Findings and Limitations
- Synthetic Efficiency : Transition-metal-catalyzed methods () offer higher regioselectivity for imidazo[1,2-b]pyridazines compared to classical condensation routes. However, brominated intermediates (e.g., in ) may necessitate additional purification steps .
- Structural-Activity Relationships (SAR) : Substituent positioning (e.g., carboxamide at position 6 vs. 3) profoundly affects target engagement. For example, (R)-IPMICF16’s pyrrolidinyl group at position 6 enhances stereoselective binding .
Data Gaps :
- No explicit pharmacological or kinetic data for the target compound are available in the provided evidence.
Biological Activity
The compound 2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazopyridazine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group and an imidazo[1,2-b]pyridazine backbone, contributing to its unique biological activities.
Research indicates that compounds within the imidazopyridazine class exhibit a range of biological activities, primarily through inhibition of specific kinases involved in signaling pathways. The biological activity of this compound is largely attributed to its interaction with various targets:
- VEGFR Inhibition : This compound has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in angiogenesis and tumor growth .
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma), indicating potential use in cancer therapy .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds.
| Activity | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| VEGFR Inhibition | VEGFR | 12 | |
| Cytotoxicity | MCF-7 Cell Line | 30 | |
| Antiproliferative Activity | LoVo Cell Line | 25 | |
| Apoptosis Induction | Various Cancer Cell Lines | - |
Case Studies
Several studies have explored the pharmacological effects of similar compounds in clinical settings:
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of imidazopyridazine derivatives on breast cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways, with this compound showing promising results in reducing cell viability .
- VEGFR Targeting : A case study highlighted the efficacy of this compound in inhibiting VEGFR-mediated pathways in tumor models. The study reported significant reductions in tumor growth rates when treated with this compound compared to controls .
- Combination Therapy : Another investigation assessed the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin. The combination resulted in enhanced cytotoxicity against resistant cancer cell lines .
Q & A
Basic: What are the optimal synthetic routes for 2-cyclopropyl-N-(2,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step protocols:
Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclocondensation of aminopyridazine derivatives with α-haloketones (e.g., 1,3-dichloroacetone) under reflux in polar aprotic solvents like 1,2-dimethoxyethane .
Functionalization : Introduce the cyclopropyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. The 2,5-dimethylphenyl carboxamide moiety is added through condensation with activated carboxylic acid derivatives (e.g., acid chlorides) in the presence of coupling agents like EDCI .
Key Variables :
- Temperature : Excess heat (>100°C) may degrade sensitive intermediates.
- Solvent : Polar solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts : Pd(PPh₃)₄ improves cyclopropane coupling efficiency .
Yield optimization requires precise stoichiometry and inert atmosphere to prevent oxidation .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons at δ 6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the fused ring system .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 362.18) and fragmentation patterns to verify structural integrity .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Answer:
- Kinase Inhibition : Screen against VEGFR2, EGFR, or Aurora kinases using ADP-Glo™ assays at 1–10 µM concentrations. Compare IC₅₀ values to reference inhibitors (e.g., TAK-593 for VEGFR2) .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 25–100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (HepG2, MCF-7) with EC₅₀ determination .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays : Confirm kinase inhibition via thermal shift assays (TSA) alongside enzymatic assays to rule out false positives .
- Structural Analysis : Co-crystallize the compound with target proteins (e.g., VEGFR2) to validate binding modes and identify critical interactions (e.g., hydrogen bonds with kinase hinge region) .
- Batch Variability Check : Characterize impurities (>0.5%) via LC-MS; synthetic byproducts (e.g., decyclopropylated analogs) may skew activity .
Advanced: What computational strategies predict the compound’s binding modes and off-target risks?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize poses with cyclopropyl group buried in hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess conformational flexibility of the 2,5-dimethylphenyl group .
- Machine Learning : Train models on ChEMBL data to predict off-target binding (e.g., hERG channel inhibition) using MOE or KNIME .
Advanced: What strategies mitigate resistance mechanisms in target enzymes?
Answer:
- Resistant Mutant Screening : Generate kinase mutants (e.g., T315I BCR-ABL) via site-directed mutagenesis and test compound efficacy .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets .
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) to target cysteine residues in conserved kinase regions .
Advanced: How to assess pharmacokinetics in preclinical models?
Answer:
- ADME Profiling :
- In Vivo PK : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0–24h for AUC and half-life calculations .
Advanced: How to design analogs with improved selectivity for kinase targets?
Answer:
- Bioisosteric Replacement : Substitute the cyclopropyl group with spirocycles or fluorinated rings to enhance hydrophobic interactions .
- DFT Calculations : Optimize substituent geometry (e.g., dihedral angles of the carboxamide group) to minimize off-target binding .
- Fragment-Based Screening : Identify core-binding fragments (e.g., imidazo[1,2-b]pyridazine) for hybrid analog synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
